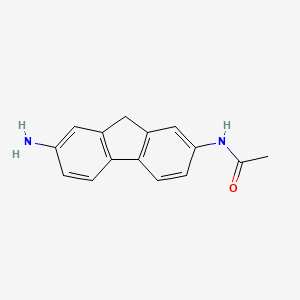

Acetamide, N-(7-aminofluoren-2-yl)-

Description

Acetamide, N-(7-aminofluoren-2-yl)- is a fluorene-derived acetamide featuring an amino group at the 7-position of the fluorenyl ring. The amino substituent at the 7-position distinguishes it from analogs with halide, methoxy, or nitro groups, influencing its metabolic stability, binding affinity, and pharmacological profile .

Properties

CAS No. |

6957-50-2 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

N-(7-amino-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H14N2O/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6,16H2,1H3,(H,17,18) |

InChI Key |

ZGXXXAPHAKMYLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(7-aminofluoren-2-yl)- typically involves the reaction of 7-aminofluorene with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(7-aminofluoren-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed:

Oxidation: Nitro or hydroxyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Carcinogenesis Research

Biochemical Tool in Cancer Studies

Acetamide, N-(7-aminofluoren-2-yl)- is a derivative of 2-acetylaminofluorene, which is widely recognized for its carcinogenic properties. It serves as a crucial biochemical tool for studying the mechanisms of carcinogenesis. This compound has been shown to induce tumors in various animal models, particularly affecting the liver, bladder, and kidney . The metabolism of this compound involves biotransformation reactions that are pivotal to its carcinogenicity. The cytochrome P-450 enzyme family metabolizes it into more reactive species that can form DNA adducts, leading to mutations and tumor formation .

Mechanisms of Action

The primary mechanism involves the formation of N-hydroxy derivatives that can react with DNA to form adducts. These adducts interfere with normal DNA replication and repair processes, contributing to mutagenesis and cancer development. Studies have indicated that the N-hydroxy metabolite can be acetylated or sulfated, further increasing its reactivity with nucleophilic sites on DNA .

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that compounds related to acetamide, N-(7-aminofluoren-2-yl)- may have potential therapeutic applications in treating diseases like Alzheimer's disease. Some derivatives inhibit the release and synthesis of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's . This suggests a dual role where such compounds could be utilized not only for understanding cancer mechanisms but also for developing treatments for neurodegenerative diseases.

Materials Science

Synthesis of Functional Materials

Acetamide, N-(7-aminofluoren-2-yl)- can be employed in the synthesis of advanced materials due to its unique chemical structure. Its derivatives are used in creating conjugated polymers that exhibit desirable properties for biosensing and imaging applications . These materials are characterized by high emission quantum yields and controlled molecular weight, making them suitable for various applications in nanotechnology and biomedicine.

Mechanism of Action

The mechanism of action of Acetamide, N-(7-aminofluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Metabolism and Stability

The position and nature of substituents on the fluorenyl ring significantly affect metabolic processing:

- N-(1-Hydroxy-2-fluorenyl)acetamide is deacetylated by all rat tissues, whereas N-(7-Hydroxy-2-fluorenyl)acetamide resists deacetylation, indicating steric or electronic hindrance at the 7-position .

- N-(7-Chloro-2-fluorenyl)acetamide (CAS 5096-17-3) and N-(7-Bromo-9-oxo-fluoren-2-yl)acetamide (CAS 500300-39-0) exhibit higher molecular weights (256.72 and 316.15 g/mol, respectively) due to halogen substitution, which may enhance lipophilicity and alter pharmacokinetics .

Table 1: Substituent Impact on Molecular Properties

*Inference based on , where 7-hydroxy substitution resists deacetylation.

Enzyme Inhibition

- N-(7-Aminofluoren-2-yl)acetamide and analogs with amino/aryl groups show inhibitory activity against monoamine oxidases (MAO-A/B) and cholinesterases (AChE/BChE) .

- Triazole-benzothiazole acetamides and naphthoquinone-conjugated derivatives exhibit potent AChE/BChE inhibition, highlighting the role of extended conjugation .

- N-(7-Fluoro-9-oxo-fluoren-2-yl)acetamide (CAS 6638-57-9) may target oxidative stress pathways due to the electron-withdrawing fluoro and oxo groups .

Antimicrobial and Anticancer Effects

Physicochemical and Structural Properties

- Crystal Geometry: Meta-substitution in N-(3-methylphenyl)-trichloroacetamide leads to distinct packing patterns, while electron-withdrawing groups (e.g., NO2) reduce symmetry .

- Solubility: Amino groups enhance hydrophilicity, whereas halides (Cl, Br) and aryl rings increase lipophilicity, affecting bioavailability .

Biological Activity

Acetamide, N-(7-aminofluoren-2-yl)- (CAS No. 6957-50-2) is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological activities, mechanisms of action, and relevant research findings regarding this compound.

| Property | Details |

|---|---|

| Molecular Formula | C15H14N2O |

| Molecular Weight | 242.28 g/mol |

| IUPAC Name | N-(7-aminofluoren-2-yl)acetamide |

| InChI Key | ZNCFNCZDHPRQDQ-PTGBLXJZSA-N |

Synthesis

Acetamide, N-(7-aminofluoren-2-yl)- can be synthesized through various organic reactions involving amine and acetamide functional groups. The synthetic route typically includes:

- Formation of the amine : Reacting 7-amino-fluorene with an appropriate acyl chloride.

- Acetylation : The resulting amine is then treated with acetic anhydride or acetyl chloride to form the acetamide derivative.

Biological Activity

Recent studies have highlighted the diverse biological activities associated with acetamide derivatives, including:

- Antimicrobial Activity : Compounds containing acetamide linkages have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Anticancer Properties : Acetamide derivatives are being explored for their anticancer potential. In vitro studies have shown that certain analogs exhibit cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Specifically, compounds with structural modifications around the acetamide group have been noted for enhanced activity .

- Anti-inflammatory Effects : Research indicates that some acetamides can inhibit inflammatory pathways, potentially acting as anti-inflammatory agents. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

- Enzyme Inhibition : Acetamides have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, some derivatives have shown inhibitory activity against urease and other enzymes involved in metabolic pathways .

The mechanism by which acetamide, N-(7-aminofluoren-2-yl)- exerts its biological effects typically involves:

- Binding to Molecular Targets : The compound may interact with various receptors or enzymes, altering their activity. This interaction can lead to downstream effects such as modulation of gene expression and signal transduction pathways.

- Structural Modifications : The presence of the aminofluorene moiety is crucial for its biological activity, influencing how the compound interacts with biological targets.

Case Studies

- Cytotoxicity Assessment : A study evaluated a series of acetamide derivatives for their cytotoxic effects on different cancer cell lines using the MTT assay. Notably, compounds with specific substitutions on the phenyl ring exhibited significant cytotoxicity against MCF-7 cells .

- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of various acetamides against common bacterial strains and fungi. Results indicated that some derivatives not only inhibited growth but also demonstrated bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.